5-chloro-2-(2-fluoroethoxy)benzoic Acid
Description
Contextualization within Organic Synthesis Methodologies
In the realm of organic synthesis, substituted benzoic acids are foundational building blocks. The carboxylic acid group serves as a versatile handle for a multitude of chemical transformations, including esterification, amidation, and reduction to benzyl (B1604629) alcohols. The presence of halogen and ether substituents on the aromatic ring further influences the compound's reactivity and allows for a diverse range of synthetic manipulations.
Significance as a Precursor and Building Block in Advanced Chemical Architectures
The architectural features of 5-chloro-2-(2-fluoroethoxy)benzoic acid—a chlorinated aromatic ring, an ether linkage, and a carboxylic acid function—position it as a potentially valuable precursor for more complex molecules. Chlorinated aromatic compounds are frequently utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the construction of elaborate molecular scaffolds.
The carboxylic acid moiety can be readily converted to an amide, which is a common functional group in many biologically active compounds. Therefore, this benzoic acid could serve as a key component in the synthesis of novel pharmaceutical candidates.
Overview of Research Trajectories Involving Benzoic Acid Derivatives and Fluoroethoxy Moieties
Research into benzoic acid derivatives is a vast and active area. These compounds are integral to the development of a wide array of therapeutics and functional materials. researchgate.netpreprints.org The introduction of fluorine-containing substituents, such as the fluoroethoxy group, is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule.
The presence of a fluoroalkoxy group can influence a compound's:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug.
Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.
Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets.
While direct research on this compound is sparse, the broader investigation of fluoroalkoxy-containing aromatic compounds continues to be a promising avenue in the quest for new and improved chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2-fluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-1-2-8(14-4-3-11)7(5-6)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMAGGNVRBMBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 2 Fluoroethoxy Benzoic Acid
Strategies for the Construction of the Benzoic Acid Core
The foundational step in the synthesis of 5-chloro-2-(2-fluoroethoxy)benzoic acid is the formation of a suitably substituted 5-chlorobenzoic acid scaffold. The primary and most direct precursor for this is 5-chloro-2-hydroxybenzoic acid, also known as 5-chlorosalicylic acid. Various synthetic strategies have been developed to obtain this key intermediate.
Halogenation Approaches to 5-Chlorobenzoic Acid Scaffolds
Direct halogenation of salicylic acid (2-hydroxybenzoic acid) is a common and industrially viable method for the synthesis of 5-chlorosalicylic acid. The hydroxyl and carboxyl groups on the aromatic ring direct electrophilic substitution primarily to the 5-position.
One established method involves the direct chlorination of salicylic acid using chlorine gas in a suitable solvent. To ensure high selectivity for the 5-position and minimize the formation of byproducts such as 3-chloro- and 3,5-dichlorosalicylic acids, careful control of reaction conditions is crucial. The use of a halogenated monocyclic carbocyclic aromatic solvent, such as chlorobenzene, at elevated temperatures (around 100-150°C) has been shown to favor the formation of 5-chlorosalicylic acid.
Alternatively, sulfuryl chloride (SO₂Cl₂) can be employed as a chlorinating agent, often under acidic conditions. This reagent can offer milder reaction conditions compared to chlorine gas.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Key Findings |
| Salicylic Acid | Chlorine (Cl₂) | Chlorobenzene | 100-150 | Favors formation of 5-chlorosalicylic acid over other isomers. |
| Salicylic Acid | Sulfuryl Chloride (SO₂Cl₂) | Acidic Media | Controlled | Milder conditions compared to Cl₂ gas. |
Functionalization of Aromatic Rings for Carboxylic Acid Formation
An alternative to direct halogenation involves the functionalization of an aromatic ring that already contains the chloro-substituent, followed by the introduction of the carboxylic acid group. However, a more common approach in this category is the transformation of functional groups on a pre-existing benzoic acid derivative.
The Sandmeyer reaction provides a classic and effective route to 5-chlorosalicylic acid starting from 5-aminosalicylic acid. This multi-step process involves the diazotization of the amino group followed by a copper(I) chloride-mediated substitution. The synthesis proceeds as follows:
Diazotization : 5-aminosalicylic acid is treated with an ice-cold aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), to form a diazonium salt.
Sandmeyer Reaction : The resulting diazonium salt is then added to a solution of copper(I) chloride (Cu₂Cl₂) in hydrochloric acid (HCl). This mixture is typically refluxed to facilitate the replacement of the diazonium group with a chlorine atom, yielding 5-chlorosalicylic acid.
This method is particularly useful for achieving high regioselectivity when direct chlorination proves problematic.
| Starting Material | Reagents | Key Steps |
| 5-Aminosalicylic Acid | 1. NaNO₂, H₂SO₄ (aq) < 268 K | 1. Diazotization of the amino group. |
| 2. Cu₂Cl₂, HCl; Reflux | 2. Copper-mediated substitution of the diazonium group with chlorine. |
Introduction of the 2-Fluoroethoxy Substituent
With the 5-chloro-2-hydroxybenzoic acid core in hand, the next critical step is the introduction of the 2-fluoroethoxy group. This is typically achieved through an etherification reaction.
Etherification Reactions Utilizing Fluoroethanol Derivatives
The Williamson ether synthesis is the most prominent method for forming the ether linkage in this compound. This reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as the nucleophile.
The electrophile in this reaction is a 2-fluoroethyl derivative with a suitable leaving group. Common choices include 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) or, more reactively, 2-fluoroethyl tosylate. The tosylate is an excellent leaving group, often leading to higher yields and milder reaction conditions. The preparation of 2-fluoroethyl tosylate itself can be achieved by reacting 1,2-ethylene glycol with a fluorinating agent followed by tosylation, or more directly by the nucleophilic substitution of ethylene ditosylate with a fluoride (B91410) source.
Regioselective Alkylation and Arylation Techniques
A key consideration in the etherification of 5-chloro-2-hydroxybenzoic acid is regioselectivity. The molecule possesses two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid group. The addition of a base could potentially deprotonate both sites. However, O-alkylation of the phenolic hydroxyl group is generally favored over the esterification of the carboxylic acid under Williamson ether synthesis conditions, especially when using a suitable base and solvent system.
To ensure selective O-alkylation, the reaction is typically carried out by first protecting the carboxylic acid group, for instance, as a methyl or ethyl ester. This protected intermediate is then subjected to the Williamson ether synthesis. The ester can then be hydrolyzed in a final step to yield the desired benzoic acid.
A typical reaction sequence would be:
Esterification : 5-chloro-2-hydroxybenzoic acid is converted to its corresponding ester (e.g., methyl 5-chloro-2-hydroxybenzoate) using standard methods, such as reaction with methanol in the presence of an acid catalyst.
Williamson Ether Synthesis : The methyl 5-chloro-2-hydroxybenzoate is then treated with a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., acetone, DMF) to form the phenoxide. Subsequent reaction with a 2-fluoroethyl derivative (e.g., 2-fluoroethyl tosylate) yields methyl 5-chloro-2-(2-fluoroethoxy)benzoate.
Hydrolysis : The resulting ester is hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide) followed by acidification, to afford the final product, this compound.
| Substrate | Alkylating Agent | Base | Solvent | Key Considerations |
| Methyl 5-chloro-2-hydroxybenzoate | 2-Fluoroethyl Tosylate | K₂CO₃ | Acetone | Protection of the carboxylic acid as an ester prevents unwanted side reactions. |
| Methyl 5-chloro-2-hydroxybenzoate | 2-Fluoroethyl Bromide | NaH | DMF | Sodium hydride is a strong, non-nucleophilic base suitable for forming the phenoxide. |
Multi-Step Synthesis Pathways and Optimization
Route 1: Direct Chlorination followed by Etherification
Chlorination of Salicylic Acid : Salicylic acid is chlorinated with chlorine gas in chlorobenzene at 110-130°C to produce 5-chlorosalicylic acid.
Esterification : The resulting 5-chlorosalicylic acid is esterified, for example, with methanol and a catalytic amount of sulfuric acid under reflux, to yield methyl 5-chlorosalicylate.
Etherification : The methyl 5-chlorosalicylate is then subjected to Williamson ether synthesis with 2-fluoroethyl tosylate in the presence of a base like potassium carbonate in acetone.
Hydrolysis : The final step is the hydrolysis of the methyl ester to the carboxylic acid using aqueous base followed by acidification.
Optimization of this pathway would involve fine-tuning the reaction conditions for each step, such as temperature, reaction time, and the choice of reagents and solvents, to minimize byproduct formation and facilitate purification. For instance, in the chlorination step, monitoring the reaction by HPLC can prevent the formation of over-chlorinated products. In the etherification step, the choice of the 2-fluoroethyl derivative and the base can significantly impact the yield and reaction rate.
Sequential Reaction Design and Process Intensification
The synthesis of this compound is typically achieved through a sequential reaction pathway. A common and logical approach involves the Williamson ether synthesis. This method consists of two primary sequential steps:
Formation of a phenoxide: 5-chloro-2-hydroxybenzoic acid is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic substitution: The resulting phenoxide then reacts with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane) via an SN2 reaction to form the desired ether linkage.
The reaction is typically followed by an acidic workup to ensure the carboxylic acid group is in its protonated form.
Process intensification strategies can be applied to enhance the efficiency and safety of this synthesis. Continuous flow reactors, for example, offer several advantages over traditional batch processes. These include improved heat and mass transfer, better control over reaction parameters (temperature, pressure, and stoichiometry), and the potential for safer handling of reactive intermediates. The use of a continuous reaction operation can mitigate risks such as solvent flash distillation and explosion, which might be a concern in batch reactions with high concentrations of reactants.
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, efficient heat exchange |
| Mass Transfer | Dependent on stirring efficiency | Enhanced mixing through static mixers or narrow channels |
| Safety | Potential for thermal runaway, larger volumes of hazardous materials | Smaller reaction volumes, better temperature control, inherently safer |
| Scalability | Often requires process redesign | More straightforward scaling by extending operation time or using parallel reactors |
Stereochemical Considerations in Precursor Synthesis
Stereochemistry is a critical aspect of organic synthesis, focusing on the three-dimensional arrangement of atoms in molecules. In the context of this compound synthesis, the final product itself is achiral and does not possess any stereocenters.
The key precursors for its synthesis, 5-chloro-2-hydroxybenzoic acid and 2-fluoroethanol (the precursor to 1-bromo-2-fluoroethane), are also achiral. Therefore, the synthesis of this compound from these starting materials does not involve the formation of stereoisomers (enantiomers or diastereomers).
However, it is important to consider that if a chiral starting material were used, for instance, a chiral derivative of 2-fluoroethanol where one of the hydrogen atoms on the carbon bearing the fluorine is replaced with another substituent, the resulting ether could be chiral. In such a hypothetical scenario, the stereochemical integrity of the chiral center would need to be controlled during the synthesis. The SN2 reaction of the Williamson ether synthesis proceeds with an inversion of configuration at the electrophilic carbon.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize the environmental impact of chemical processes.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, while a classical and versatile method, has a moderate atom economy due to the formation of a salt byproduct.
For the synthesis of this compound, the reaction can be represented as:
C7H5ClO3 + C2H4BrF + Base → C9H8ClFO3 + Base·HBr
To maximize reaction efficiency, optimization of reaction conditions is key. This includes the choice of base, solvent, and temperature to achieve a high yield of the desired product and minimize the formation of byproducts.
| Green Metric | Consideration in Synthesis | Potential Improvement |
| Atom Economy | Formation of salt byproduct | Development of catalytic methods that avoid stoichiometric reagents |
| Yield | Incomplete conversion or side reactions | Optimization of reaction conditions (temperature, concentration, catalyst) |
| E-Factor | Generation of waste (solvents, byproducts) | Use of recyclable catalysts and solvents, minimizing solvent use |
Solvent Selection and Catalytic System Innovations
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as acetone or acetonitrile (B52724). Green chemistry encourages the use of safer and more environmentally benign solvents. Water is an ideal green solvent, although the low aqueous solubility of the reactants can be a challenge. The use of phase-transfer catalysts (PTCs) can facilitate the reaction in a biphasic system (e.g., water-toluene), enhancing the reaction rate and avoiding the need for large quantities of organic solvents.
Innovations in catalytic systems also play a significant role in greening the synthesis. While the Williamson ether synthesis is not typically catalytic, related etherification reactions can be. For instance, the development of solid-supported catalysts or recyclable catalytic systems can simplify product purification and reduce waste. Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption.
| Solvent/Catalyst | Advantages | Disadvantages |
| Acetone/K2CO3 | Good solubility for reactants, readily available | Volatile organic solvent, moderate reaction times |
| Water/PTC | Environmentally benign solvent, improved safety | Requires a phase-transfer catalyst, potential for hydrolysis |
| Microwave-assisted (solvent-free or high-boiling solvent) | Rapid reaction times, increased energy efficiency | Requires specialized equipment, potential for localized overheating |
Chemical Reactivity and Transformation of 5 Chloro 2 2 Fluoroethoxy Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group.
Esterification: 5-chloro-2-(2-fluoroethoxy)benzoic acid can be converted to its corresponding esters through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. acs.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org For instance, reaction with ethanol (B145695) and an acid catalyst would yield ethyl 5-chloro-2-(2-fluoroethoxy)benzoate. Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids, often leading to good yields in shorter reaction times. usm.myusm.my Solid acid catalysts, such as modified montmorillonite (B579905) K10, have been employed for the solvent-free esterification of substituted benzoic acids, offering a greener alternative to traditional methods. ijstr.orgepa.gov
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct amidation is often challenging and typically requires the use of coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium-based catalysts can facilitate this transformation. rsc.org For example, a study on the direct amidation of carboxylic acids using catalytic TiF4 has shown high yields for a variety of substituted benzoic acids and amines. rsc.org Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the desired amide. This two-step process is a widely used strategy for amide synthesis.
Table 1: Examples of Esterification and Amidation Reactions of Benzoic Acid Derivatives
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Substituted Benzoic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification acs.org |
| Substituted Benzoic Acid | Alcohol, Microwave | Ester | Microwave-Assisted Esterification usm.myusm.my |
| Substituted Benzoic Acid | Amine, Coupling Agent (e.g., TiF4) | Amide | Direct Amidation rsc.org |
| Substituted Benzoic Acid | 1. SOCl2 2. Amine | Amide | Acyl Chloride-Mediated Amidation |
The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols. libretexts.orgresearchgate.netdiva-portal.orgncert.nic.in The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and is known for its chemoselectivity, often not reducing other functional groups like esters or nitro groups. youtube.comresearchgate.netresearchgate.net
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. wikipedia.org However, this can be achieved by first converting the carboxylic acid into a derivative that is more easily controlled during reduction, such as an acyl chloride, ester, or Weinreb amide. nih.gov For instance, the Rosenmund reduction of the corresponding acyl chloride using a poisoned palladium catalyst can yield the aldehyde. Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used to reduce esters to aldehydes at low temperatures. nih.govlibretexts.org
Table 2: Reduction Reactions of Benzoic Acid Derivatives
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Carboxylic Acid | LiAlH₄ or BH₃·THF | Primary Alcohol libretexts.orgresearchgate.net |
| Acyl Chloride | H₂, Pd/BaSO₄, Quinoline-S | Aldehyde |
| Ester | DIBAL-H (low temp.) | Aldehyde nih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For aromatic carboxylic acids, this reaction is often facilitated by the presence of electron-donating groups, particularly in the ortho or para positions. wikipedia.org The 2-(2-fluoroethoxy) group in the target molecule is an electron-donating group, which could facilitate decarboxylation. This reaction is typically carried out at high temperatures, sometimes in the presence of a copper catalyst. rsc.org Recent studies have also explored radical decarboxylation methods for benzoic acids under milder conditions. researchgate.netyoutube.com For example, decarboxylative hydroxylation of benzoic acids has been achieved at 35 °C via a photoinduced process. researchgate.netwikipedia.org
Transformations of the Aromatic Ring
The aromatic ring of this compound is susceptible to various transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The substituents on this compound are the -COOH group (meta-directing and deactivating), the -Cl atom (ortho, para-directing and deactivating), and the -O(CH₂)₂F group (ortho, para-directing and activating).
The powerful activating and ortho, para-directing effect of the alkoxy group at position 2 will dominate over the deactivating effects of the chloro and carboxylic acid groups. organic-chemistry.org The carboxylic acid group is a meta-director, and the chlorine atom is an ortho, para-director. The positions ortho to the strongly activating alkoxy group are positions 1 and 3. Position 1 is already substituted with the carboxylic acid. Therefore, the primary site for electrophilic attack will be position 3. The position para to the alkoxy group is position 5, which is occupied by the chlorine atom. Thus, electrophilic substitution is most likely to occur at the C3 position. Steric hindrance from the adjacent carboxylic acid and fluoroethoxy groups might slightly disfavor this position, but the electronic activation is the dominant factor. The second most likely position for substitution would be C6, which is ortho to the chloro group and meta to the carboxylic acid.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position | Directing Effect | Activating/Deactivating |
|---|---|---|---|
| -COOH | 1 | Meta | Deactivating rsc.org |
| -O(CH₂)₂F | 2 | Ortho, Para | Activating |
| -Cl | 5 | Ortho, Para | Deactivating |
The chlorine atom on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use in these reactions more feasible. researchgate.netnih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would allow for the introduction of a new aryl or vinyl group at the C5 position of the benzoic acid. The choice of a suitable palladium catalyst and ligand is crucial for achieving good yields with aryl chlorides.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comyoutube.com This would enable the introduction of a vinyl group at the C5 position.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylated alkyne. libretexts.orgwikipedia.orgwikipedia.org This would allow for the formation of a carbon-carbon triple bond at the C5 position. Copper-free Sonogashira coupling protocols have also been developed for aryl chlorides. researchgate.net
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | Biaryl or Styrene Derivative libretexts.orgorganic-chemistry.org |
| Heck Reaction | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Arylated Alkyne |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the chlorine-substituted carbon. The feasibility and rate of such a reaction are dictated by the electronic properties of the substituents on the aromatic ring. In this molecule, the chloro, 2-fluoroethoxy, and carboxylic acid groups all influence the electron density of the benzene ring.
The carboxylic acid and chloro groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. msu.edu Specifically, the presence of electron-withdrawing groups ortho and para to a leaving group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction, thereby facilitating the substitution. msu.edulibretexts.org In this compound, the carboxylic acid group is meta to the chlorine atom, offering some activation.
The 2-fluoroethoxy group, being an alkoxy group, is generally considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. However, in the context of nucleophilic aromatic substitution, its inductive electron-withdrawing effect, slightly enhanced by the fluorine atom, may play a more significant role.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (Note: This data is illustrative and based on the expected reactivity of analogous compounds, not on specific experimental results for this compound.)
| Nucleophile | Predicted Reaction Conditions | Expected Product | Plausible Yield Range |
| Sodium methoxide | High temperature, polar aprotic solvent (e.g., DMF) | 5-methoxy-2-(2-fluoroethoxy)benzoic acid | Low to moderate |
| Ammonia | High pressure and temperature | 5-amino-2-(2-fluoroethoxy)benzoic acid | Low |
| Sodium azide | Elevated temperature in DMF | 5-azido-2-(2-fluoroethoxy)benzoic acid | Moderate |
Reactivity of the Fluoroethoxy Side Chain
The 2-fluoroethoxy side chain introduces another dimension to the reactivity of the molecule. Its stability and potential for further functionalization are key considerations in synthetic applications.
Stability of the Ether Linkage Under Various Reaction Conditions
Aryl ether linkages are generally stable under a range of reaction conditions. The ether bond in this compound is expected to be robust, particularly under neutral and basic conditions. Cleavage of aryl ethers typically requires harsh acidic conditions, often with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
The presence of the fluorine atom on the ethoxy group is not expected to significantly alter the fundamental stability of the ether bond. Fluoroalkyl groups are known for their high stability. Therefore, reactions targeting other parts of the molecule, such as the carboxylic acid group or the chloro substituent, can likely be performed without cleaving the ether linkage, provided strongly acidic and high-temperature conditions are avoided.
Table 2: Predicted Stability of the Ether Linkage (Note: This data is illustrative and based on the general stability of aryl ethers.)
| Reagent/Condition | Temperature | Predicted Outcome |
| 1M NaOH (aq) | 100°C | Stable |
| Concentrated HCl | Reflux | Potential for slow cleavage |
| HBr (48%) | Reflux | Likely cleavage |
| LiAlH4 in THF | Reflux | Stable |
| KMnO4, NaOH (aq) | 100°C | Stable |
Potential for Fluoroalkylation Reactions or Further Functionalization
The 2-fluoroethoxy side chain itself is relatively inert to many common transformations. The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution of the fluorine atom highly unlikely under standard conditions. Similarly, the C-H bonds of the ethoxy group are not particularly activated for easy functionalization.
However, under specific and often harsh conditions, some transformations could be envisioned. For instance, radical-based reactions might lead to functionalization of the side chain, though selectivity could be an issue. It is also conceivable that under strongly basic conditions, elimination of hydrogen fluoride (B91410) could occur, although this is generally a difficult reaction for monofluorinated alkyl chains.
More plausible is the modification of the molecule at other positions, leaving the fluoroethoxy group intact as a stable modifying group. The development of modern fluoroalkylation reactions could potentially offer routes to introduce this or similar groups onto aromatic rings, but the further reaction of an already installed fluoroethoxy group is less common. rsc.org
Table 3: Potential for Side Chain Functionalization (Note: This data is illustrative and speculative based on general reactivity patterns.)
| Reaction Type | Reagents | Plausible Product | Likelihood |
| Radical Bromination | NBS, radical initiator | Bromination on the ethoxy chain | Low to moderate |
| Elimination | Strong, non-nucleophilic base | 5-chloro-2-(vinyloxy)benzoic acid | Very Low |
| Ether Cleavage | BBr3 | 5-chloro-2-hydroxybenzoic acid and 1-bromo-2-fluoroethane | High |
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Applications of 5 Chloro 2 2 Fluoroethoxy Benzoic Acid in the Synthesis of Advanced Chemical Structures
Development of Chemical Probes and Ligands for Molecular Research
Synthetic Strategies for Receptor Binding Studies
In the field of medicinal chemistry, the development of ligands for receptor binding studies is a crucial step. The molecular structure of 5-chloro-2-(2-fluoroethoxy)benzoic acid offers a scaffold that can be elaborated to explore interactions with biological macromolecules. The carboxylic acid group is a key functional handle for a variety of coupling reactions, most notably amide bond formation.
One common strategy involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using standard peptide coupling reagents. This activated intermediate can then be reacted with a diverse range of amines to generate a library of amides. The chloro and fluoroethoxy substituents on the aromatic ring can influence the conformation and electronic properties of the resulting molecules, which can be systematically varied to understand structure-activity relationships in receptor binding.
For instance, in the synthesis of potential receptor antagonists, the core of a molecule might be assembled through a multi-step sequence where one of the key building blocks is a substituted benzoic acid derivative. The synthesis of fluorescent antagonists for the human P2Y2 receptor, for example, involved the reaction of a carboxylic acid with 5-aminotetrazole, activated by benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, to form a key linkage nih.gov. While this example does not use this compound itself, the synthetic principle of activating a carboxylic acid for amide or similar bond formation is directly applicable.
Solid-phase synthesis is another powerful technique for generating libraries of compounds for biological screening nih.govpeptide.commdpi.com. In this approach, the benzoic acid derivative can be anchored to a solid support, allowing for sequential reactions to be carried out with easy purification at each step. For example, a rink amide resin could be used to immobilize the benzoic acid, followed by a series of coupling and deprotection steps to build a more complex molecule.
| Reaction Type | Reagents and Conditions | Purpose in Ligand Synthesis |
| Amide Coupling | Amine, Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | Formation of a stable amide linkage to introduce new chemical diversity. |
| Esterification | Alcohol, Acid catalyst or coupling agent | Modification of the carboxylic acid to an ester to alter solubility and hydrogen bonding capacity. |
| Solid-Phase Synthesis | Resin (e.g., 2-chlorotrityl, Rink amide), Coupling reagents, Deprotection reagents | Efficient synthesis of a library of related compounds for high-throughput screening. |
Use in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery nih.govnih.govlifechemicals.com. This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. The fluorine atom in this compound makes it particularly suitable for FBDD screening using ¹⁹F NMR spectroscopy, a sensitive technique for detecting fragment binding nih.govlifechemicals.com.
The "rule of three" is a set of guidelines used to define a good fragment, and this compound, with a molecular weight under 300 Da, generally fits within these parameters. The presence of both hydrogen bond donors and acceptors, along with a degree of lipophilicity, allows it to form meaningful interactions with protein targets.
In a typical FBDD workflow, a library of fragments containing compounds like this compound would be screened against a target protein. Once a fragment is identified as a binder, its binding mode is often determined by X-ray crystallography or NMR. This structural information then guides the synthetic chemist in "growing" the fragment into a more potent lead molecule by adding other chemical groups to enhance its interactions with the target.
The carboxylic acid group of this compound provides a convenient point for such elaboration. For example, a fragment hit could be optimized by synthesizing a series of amides or esters to explore a nearby pocket in the protein's binding site. The chloro and fluoroethoxy groups can also be modified to improve binding affinity and pharmacokinetic properties.
| FBDD Principle | Relevance of this compound |
| Low Molecular Weight | Conforms to the "rule of three" for fragment libraries. |
| ¹⁹F NMR Screening | The fluoroethoxy group provides a sensitive handle for NMR-based screening. |
| Synthetic Tractability | The carboxylic acid allows for straightforward chemical elaboration of a fragment hit. |
Contributions to Material Science Research through Polymer Precursors
Substituted benzoic acids are also valuable starting materials for the synthesis of advanced polymers with tailored properties. The presence of halogen and ether linkages can impart desirable characteristics such as thermal stability and specific electronic properties.
Monomer Synthesis for Advanced Polymeric Materials
While direct polymerization of this compound is not a common route, it can be chemically modified to produce monomers suitable for polymerization. A closely related compound, 5-chloro-2-fluorobenzoic acid, has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes ossila.com. The synthetic strategy involved the initial conversion of the benzoic acid to a more reactive benzoyl chloride using thionyl chloride. This was followed by a Friedel-Crafts reaction with anisole and subsequent nickel-mediated homocoupling to form the polymer ossila.com.
A similar synthetic approach could be envisioned for this compound. The conversion to the acyl chloride would be the first step, followed by reaction with a suitable aromatic partner to create a diaryl ketone. This ketone could then be a precursor to a variety of polymers.
Another potential route to a monomer is through the reduction of the carboxylic acid to a benzyl (B1604629) alcohol, which can then be used in condensation polymerizations. Alternatively, the aromatic ring could be further functionalized, for example, by introducing another reactive group that would allow it to act as an A-B type monomer.
| Monomer Synthesis Step | Example Reagents | Intermediate Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-chloro-2-(2-fluoroethoxy)benzoyl chloride |
| Friedel-Crafts Acylation | Anisole, Lewis Acid (e.g., AlCl₃) | Diaryl ketone |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | (5-chloro-2-(2-fluoroethoxy)phenyl)methanol |
Incorporation into Optoelectronic or Supramolecular Assemblies
The electronic properties of fluorinated aromatic compounds make them attractive for applications in optoelectronics rsc.org. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for electron injection and transport in organic electronic devices rsc.org. The C-H...F interactions can also play a role in the solid-state packing of molecules, influencing the supramolecular organization and potentially enhancing charge carrier mobility rsc.org.
While there are no specific reports on the use of this compound in this context, its structure suggests potential. The molecule could be incorporated as a building block into larger conjugated systems, such as oligomers or polymers for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The synthesis of such materials would likely involve cross-coupling reactions, such as Suzuki or Stille couplings, to link the benzoic acid derivative to other aromatic units. For this, the chloro-substituent or an additional-introduced bromo- or iodo-substituent could be used. The carboxylic acid could be converted to other functional groups to tune the electronic properties or to facilitate the assembly of supramolecular structures through hydrogen bonding or coordination chemistry. For example, lanthanide complexes with 4-fluorobenzoic acid have been studied for their optical properties banglajol.info.
| Synthetic Approach | Potential Application |
| Palladium-catalyzed Cross-Coupling | Synthesis of conjugated oligomers and polymers for organic electronics. |
| Conversion to other functional groups | Tuning of electronic properties and self-assembly into supramolecular structures. |
| Formation of Metal Complexes | Creation of luminescent materials. |
Structural Activity Relationship Sar and Computational Studies of Derivatives
Design Principles for SAR Studies on Modified Benzoic Acid Scaffolds
The 2,5-disubstituted benzoic acid scaffold serves as a versatile template for SAR studies. nih.gov The nature, size, and position of substituents on the aromatic ring are critical determinants of a molecule's properties. Systematic variations are introduced to map the electronic and steric requirements for molecular interactions.
Key modifications could include:
Varying the Halogen at Position 5: Replacing the chloro group with other halogens (F, Br, I) or with small alkyl or cyano groups can modulate the electronic nature (via inductive and resonance effects) and lipophilicity of the ring.
Introducing Substituents at Other Positions: Placing small electron-donating or electron-withdrawing groups at the vacant 3, 4, and 6 positions can fine-tune the electron density of the aromatic system and the acidity of the carboxylic acid.
Bioisosteric Replacement: The carboxylic acid group, often a key interaction point, can be replaced with bioisosteres like tetrazole to explore different interaction geometries and physicochemical properties.
These systematic changes allow researchers to build a comprehensive understanding of the pharmacophore. rsc.org
Table 1: Hypothetical SAR Variations on the Benzoic Acid Ring
| Position of Variation | Original Group | Example Modification | Potential Information Gained |
|---|---|---|---|
| 5 | -Cl | -Br, -CH₃, -CN | Impact of size, lipophilicity, and electronic effects at this position. |
| 4 | -H | -F, -OCH₃ | Influence of electron-donating/withdrawing groups on ring electronics. |
| 3 | -H | -CH₃ | Steric and electronic effects adjacent to the primary substituents. |
| 1 (Carboxylic Acid) | -COOH | Tetrazole | Role of the acidic proton and hydrogen bonding geometry. |
The 2-(2-fluoroethoxy) side chain is a significant feature, providing a combination of lipophilicity, hydrogen bond accepting capability (via the ether oxygen), and metabolic stability often conferred by the fluorine atom.
Exploratory modifications focus on:
Chain Length and Branching: Altering the chain from ethoxy to propoxy or isopropoxy can probe the spatial tolerance of a binding pocket.
Position and Number of Fluorine Atoms: Moving the fluorine to the terminal carbon (1-fluoroethoxy) or adding more fluorine atoms (e.g., 2,2,2-trifluoroethoxy) can drastically alter the electronic properties (pKa) of the chain and its metabolic stability.
In Silico Approaches to Molecular Design
Computational chemistry provides powerful tools for predicting the properties of designed molecules before their synthesis, saving significant time and resources. mdpi.com
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic landscape of 5-chloro-2-(2-fluoroethoxy)benzoic acid and its derivatives. niscpr.res.innih.gov These calculations provide insights into molecular stability, reactivity, and intermolecular interaction potential.
Key parameters calculated include:
Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., carboxylic proton) regions of a molecule, predicting sites for electrostatic interactions. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of chemical reactivity and the ability of the molecule to engage in charge-transfer interactions. nih.govmdpi.com
Atomic Charges: Calculating the partial charges on each atom helps to quantify the electronic effects of different substituents.
Note: Values are illustrative and based on typical DFT calculations for similar molecules. researchgate.netmdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Theoretically, this method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov
For a derivative of this compound, a docking simulation would model how its functional groups could theoretically interact with a protein's active site:
The carboxylic acid is a primary anchoring group, often forming strong hydrogen bonds with basic amino acid residues like arginine or lysine. nih.gov
The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tyrosine.
The chloro substituent can occupy a hydrophobic pocket or participate in halogen bonding.
The fluoroethoxy chain can fit into a hydrophobic channel, with the ether oxygen potentially acting as a hydrogen bond acceptor.
The goal of this theoretical modeling is not to predict a biological effect but to understand the structural basis of molecular recognition and guide the design of derivatives with improved theoretical binding characteristics. niscpr.res.in
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape (conformation) of this compound is not static and is crucial to its interaction potential. The molecule's flexibility is primarily determined by the rotation around several key single bonds.
Detailed investigation of the potential energy surface reveals the most stable conformers. nih.gov For 2-alkoxybenzoic acids, a key feature is the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. conicet.gov.ar An intramolecular hydrogen bond can form between the carboxylic proton and the ether oxygen, creating a six-membered ring that significantly stabilizes a planar conformation and influences the acidity of the carboxyl group. nih.gov
Furthermore, the presence of the ortho-substituent (the fluoroethoxy group) creates steric hindrance that influences the rotational barrier of the carboxylic acid group. mdpi.com The interplay between these steric effects and favorable electronic interactions (like hydrogen bonding) dictates the molecule's preferred shape in solution and in a binding site. Studies on similar ortho-substituted benzoic acids show that the cis conformer (where the C=O and ortho-substituent are on the same side) is often the lowest in energy. nih.govmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Arginine |
| Lysine |
| Phenylalanine |
| Tyrosine |
Torsional Strain and Aromatic Ring Planarity
The planarity of the aromatic ring and the orientation of its substituents in derivatives of this compound are significantly influenced by torsional strain. The interaction between the carboxylic acid group and the ortho-substituted 2-fluoroethoxy group is a primary determinant of the molecule's conformation. In related ortho-substituted benzoic acids, steric effects can cause the carboxylic group to rotate out of the plane of the aromatic ring. nih.gov
For instance, in di-substituted benzoic acid derivatives, significant non-planarity is observed to minimize repulsion between bulky ortho substituents and the carboxylic acid group's oxygen atoms. nih.gov In the case of 2,6-dichlorobenzoic acid, the carboxylic moiety is oriented perpendicularly to the plane of the ring. nih.gov While the 2-fluoroethoxy group in this compound is at the 2-position, the principles of steric hindrance apply. The size of this ethoxy-based substituent will likely induce a degree of non-planarity with the benzoic acid ring.
Computational studies on simpler ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, reveal the existence of multiple conformers with varying degrees of planarity. nih.govmdpi.com For 2-fluorobenzoic acid, three of its four conformers are planar. nih.govmdpi.com The relative internal strain in these molecules can be estimated by the length of the exocyclic C-C bond connecting the carboxylic acid group to the aromatic ring; a longer bond often indicates greater steric strain. nih.gov
The following table, derived from computational studies on related benzoic acid derivatives, illustrates the impact of ortho-substituents on the planarity, represented by the dihedral angle between the carboxylic group and the aromatic ring.
| Compound | Ortho-Substituent(s) | Dihedral Angle (Carboxylic Group vs. Aromatic Ring) | Reference |
| 2,6-difluorobenzoic acid | F, F | 47.1° (cis), 26.6° (trans) | nih.gov |
| 2,6-dichlorobenzoic acid | Cl, Cl | 90° | nih.gov |
| 2-chloro-6-fluorobenzoic acid | Cl, F | Not specified, but non-planar | mdpi.com |
This data is for illustrative purposes based on related compounds and not direct measurements on this compound derivatives.
Influence of Fluorine on Conformational Preferences and Reactivity
The fluorine atom within the 2-fluoroethoxy substituent has a profound influence on the conformational preferences and reactivity of this compound and its derivatives. Fluorine is the most electronegative element, and its presence can introduce significant stereoelectronic effects. nih.gov
Studies on α-fluoroketones, which share the feature of a fluorine atom on a carbon adjacent to a functional group, have shown that fluorine can disfavor certain reactive conformations. nih.govbeilstein-journals.org For a reaction to occur, optimal orbital overlap is often required, which in turn necessitates a specific three-dimensional arrangement of the atoms. nih.govbeilstein-journals.org In some cases, the conformation required for high reactivity is energetically unfavorable due to the presence of fluorine. beilstein-journals.org
For example, computational analyses of α-fluoroacetone and α-chloroacetone have shown that while both are most stable in an anti-conformation, the energy barrier to rotate to a more reactive conformation is significantly higher for the fluoro-derivative. nih.govbeilstein-journals.org This suggests that the 2-fluoroethoxy group in this compound may influence the molecule's reactivity by affecting the energy landscape of its various conformations.
The conformational energy profile of halogenated acetophenones also highlights the unique influence of fluorine. The energy minimum for α-fluoroacetophenone occurs at a different dihedral angle compared to its chloro- and bromo- counterparts, and its conformational preferences can be significantly altered by the solvent's polarity. nih.gov
The table below summarizes findings from computational studies on the rotational energy barriers in α-halogenated ketones, which provides insight into how the fluorine in the 2-fluoroethoxy group might influence conformational flexibility.
| Compound | Halogen | Rotational Energy Barrier (kcal/mol) | Key Finding | Reference |
| α-fluoroacetone | F | Higher than chloro-derivative | Reactive conformations are energetically disfavored. | nih.govbeilstein-journals.org |
| α-chloroacetone | Cl | Lower than fluoro-derivative | More readily accesses reactive conformations. | nih.govbeilstein-journals.org |
This data is based on analogous α-halogenated ketones and serves to illustrate the potential influence of the fluorine atom in the 2-fluoroethoxy group.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are critical for confirming the molecular structure of 5-chloro-2-(2-fluoroethoxy)benzoic acid by probing the connectivity of atoms and the nature of the functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the 2-fluoroethoxy group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons of the ethoxy chain would appear as multiplets, with their chemical shifts influenced by the adjacent oxygen and fluorine atoms. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. One would expect to see distinct signals for the carboxylic acid carbon, the aromatic carbons (with chemical shifts influenced by the chloro and fluoroethoxy substituents), and the two carbons of the fluoroethoxy group. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to carbon-fluorine coupling.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom in the 2-fluoroethoxy group. The chemical shift and coupling pattern of this signal would confirm the presence and electronic environment of the fluorine atom.
Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted table based on analogous structures, as specific experimental data is not readily available in the public domain.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Aromatic H | 7.0 - 8.0 | Multiplet | - |
| Methylene (-OCH₂-) | 4.2 - 4.5 | Triplet of Doublets | J(H,H), J(H,F) |
| Methylene (-CH₂F) | 4.6 - 4.9 | Triplet of Doublets | J(H,H), J(H,F) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The spectrum would also show C-O stretching vibrations for the ether linkage, C-Cl stretching, and C-F stretching vibrations, as well as characteristic aromatic C-H and C=C stretching bands.
Characteristic IR Absorption Bands for this compound (Note: This is a predicted table based on typical functional group absorption ranges.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 |
| Ether (-O-) | C-O Stretch | 1200 - 1300 |
| Fluoroalkane (-CH₂F) | C-F Stretch | 1000 - 1100 |
| Chloroaromatic (-Cl) | C-Cl Stretch | 700 - 850 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Electron ionization (EI) mass spectrometry would induce fragmentation, and the resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the carboxylic acid group, the fluoroethoxy side chain, or cleavage of the ether bond.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation would be optimized by adjusting the gradient or isocratic composition of the mobile phase. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed for the analysis of its volatile derivatives. Derivatization, for example, by esterification of the carboxylic acid group to a methyl or ethyl ester, would increase its volatility. This approach can be useful for identifying and quantifying certain impurities that are amenable to this derivatization and subsequent GC-MS analysis. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. The process involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern.
Crystal Growth Techniques and Data Collection
The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. Various techniques are employed to achieve this, with the choice of method depending on the physicochemical properties of the compound, such as its solubility and stability. Common methods include:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.
Cooling: A saturated solution of the compound is slowly cooled, which decreases the solubility and can lead to the formation of single crystals.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. This data is crucial for the subsequent structure determination.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation
The collected diffraction data is processed to determine the unit cell parameters, space group, and the electron density distribution within the crystal. This electron density map is then used to build a model of the molecule's structure. The final refined model provides precise information about the molecular conformation, including:
Bond Lengths: The distances between the nuclei of two bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsional Angles (Dihedral Angles): The angles between planes defined by sets of three atoms, which describe the conformation around a chemical bond.
Intermolecular Interactions: Non-covalent interactions between molecules in the crystal lattice, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are fundamental to understanding the crystal packing and the solid-state properties of the compound.
While specific crystallographic data for this compound is not available, analysis of structurally similar benzoic acid derivatives often reveals common structural motifs. For instance, many benzoic acids form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. The conformation of the substituent groups relative to the benzene ring is also a key feature determined by X-ray diffraction.
Without experimental data for this compound, any discussion of its specific crystal structure or molecular conformation would be speculative. Further research and experimental studies are required to elucidate these structural details.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 5-chloro-2-(2-fluoroethoxy)benzoic acid and its derivatives is an area ripe for innovation. Traditional batch synthesis methods, while effective, often face challenges in terms of safety, scalability, and environmental impact. The exploration of novel synthetic pathways is focused on overcoming these limitations through advanced process technologies and novel catalytic systems.
Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of pharmaceutical intermediates. tcichemicals.comnih.govmdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and greater reproducibility. tcichemicals.comnih.gov For a multi-step synthesis that could lead to this compound, which involves potentially hazardous halogenation and etherification steps, flow chemistry provides a much safer and more controlled environment.
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Safety | Higher risk with exothermic reactions | Enhanced safety with small volumes |
| Heat & Mass Transfer | Often inefficient and uneven | Highly efficient and controlled |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Automation | More complex to automate | Readily integrated with automation |
A move towards greener and more selective chemistry is driving interest in biocatalysis for the synthesis of complex molecules. rsc.org Enzyme-mediated transformations offer high chemo-, regio-, and enantioselectivity under mild reaction conditions, which can significantly simplify synthetic routes and reduce the environmental impact. rsc.org For the synthesis of this compound, flavin-dependent halogenases are being investigated for their ability to perform regioselective halogenation of aromatic compounds, offering a potential alternative to traditional chemical halogenation methods that often lack selectivity. rsc.orgnih.govresearchgate.net
Furthermore, enzymes could be engineered to catalyze the specific etherification step, attaching the 2-fluoroethoxy side chain. Directed evolution and protein engineering techniques are being used to develop novel enzymes with tailored substrate specificities and enhanced stability, opening up new possibilities for the biocatalytic production of this and related compounds. nih.gov
Integration into Combinatorial Chemistry and High-Throughput Synthesis
The structural scaffold of this compound makes it an attractive candidate for inclusion in combinatorial libraries for drug discovery and materials science. nih.govnih.gov High-throughput synthesis and screening techniques are essential for rapidly exploring the vast chemical space around this core structure.
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.govrsc.orgcolumbia.edursc.org Using this compound as a scaffold, libraries of derivatives can be generated by modifying the carboxylic acid group or by further substitution on the aromatic ring. These libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery. nih.govmanuscriptpoint.com The development of solid-phase synthesis techniques and automated platforms has made the generation of large and diverse chemical libraries more accessible. nih.govcolumbia.edu
Automation is revolutionizing medicinal chemistry by enabling the rapid optimization of reaction conditions and the high-throughput screening of compound libraries. nih.govresearchgate.netoxfordglobal.comresearchgate.net Automated synthesis platforms can perform a large number of experiments in parallel, systematically varying parameters such as temperature, concentration, and catalysts to quickly identify the optimal conditions for a given reaction. nih.govresearchgate.net This is particularly beneficial for optimizing the synthesis of this compound.
Once libraries based on this scaffold are synthesized, high-throughput screening (HTS) allows for the rapid evaluation of their biological activity against a wide range of targets. manuscriptpoint.comnih.gov The integration of artificial intelligence and machine learning with these automated systems is further accelerating the pace of discovery by predicting the outcomes of reactions and prioritizing compounds for synthesis and screening. researchgate.netnih.gov
Theoretical Predictions of Novel Reactivity and Molecular Properties
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods allow for the prediction of molecular properties, reactivity, and potential biological activity before a compound is ever synthesized in the lab, saving significant time and resources. nih.govresearchgate.netmdpi.comphcogj.com
Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure of this compound, helping to predict its reactivity in various chemical transformations. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua For example, DFT calculations can elucidate the regioselectivity of further substitutions on the aromatic ring and predict the stability of intermediates in proposed synthetic pathways. mdpi.comresearchgate.net
Furthermore, computational tools are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.govresearchgate.netmdpi.comphcogj.comresearchgate.net By creating virtual libraries of compounds based on the this compound scaffold and predicting their ADMET profiles, researchers can prioritize the synthesis of candidates with a higher probability of success in preclinical development.
Table 2: Predicted Physicochemical Properties of a Related Compound (5-Chloro-2-fluorobenzoic acid)
| Property | Value |
| Molecular Weight | 174.55 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem for the related compound 5-Chloro-2-fluorobenzoic acid, providing an example of computationally derived properties. nih.gov |
Computational Design of Functional Derivatives
The field of computational chemistry offers powerful tools for the in silico design and evaluation of novel molecular structures derived from a parent scaffold. For this compound, computational modeling can guide the synthesis of functional derivatives with tailored physicochemical and biological properties. This approach allows researchers to explore a vast chemical space efficiently, prioritizing compounds with the highest probability of desired characteristics before engaging in synthetic efforts.
Molecular modeling studies can be employed to systematically modify the core structure and evaluate the impact on its electronic and steric profiles. nih.gov Key areas for computational exploration include:
Modification of the Fluoroethoxy Group: The 2-fluoroethoxy side chain is a critical determinant of the molecule's lipophilicity and metabolic stability. mdpi.comresearchgate.net Computational models can predict how alterations in the chain length, degree of fluorination, or replacement with other functional groups could influence interactions with biological targets. nih.govbohrium.com The introduction of fluorinated motifs is a well-established strategy in drug design to enhance properties such as membrane permeability and binding affinity. mdpi.comresearchgate.netbenthamscience.com
Structure-Activity Relationship (SAR) Studies: By generating a virtual library of derivatives, researchers can perform quantitative structure-activity relationship (QSAR) studies to build models that correlate specific structural features with predicted activity, guiding the design of more potent and selective compounds.
| Modification Site | Potential Modification | Predicted Physicochemical Effect | Rationale |
|---|---|---|---|
| 2-Fluoroethoxy Group | Varying alkyl chain length (e.g., trifluoromethoxy) | Altered lipophilicity and metabolic stability | Fluorinated groups significantly impact pharmacokinetic profiles. mdpi.com |
| 5-Chloro Group | Replacement with Br, I, or CF₃ | Modified electronic properties and potential for halogen bonding | Halogen substituents influence binding affinity and reactivity. ossila.com |
| Aromatic Ring (C-H positions) | Introduction of -NH₂, -OH, or -CH₃ groups | Changes in acidity (pKa), solubility, and hydrogen bonding capacity | Substituents directly modulate the electronic landscape of the benzoic acid core. researchgate.net |
Prediction of Spectroscopic Signatures and Molecular Interactions
Computational methods are invaluable for predicting the spectroscopic properties and intermolecular behavior of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the characteristics of this compound, complementing and guiding experimental work. ucl.ac.ukacs.org
Spectroscopic Signatures: DFT calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Fourier-Transform Infrared (FTIR) vibrational frequencies. ucl.ac.ukacs.org These predictions are crucial for:
Confirming the identity and purity of synthesized samples.
Interpreting complex experimental spectra.
Understanding how electronic and conformational changes in derivatives affect their spectroscopic output.
Molecular Interactions: The substituents on the benzoic acid ring govern its non-covalent interactions, which are fundamental to its behavior in solution and solid states.
Hydrogen Bonding: Like other carboxylic acids, this compound is predicted to form strong hydrogen-bonded dimers in apolar solvents and in the solid state. acs.orgacs.org The crystal structure of the related compound 5-chloro-2-hydroxybenzoic acid confirms the formation of such dimers via intermolecular O-H···O hydrogen bonds. nih.gov
Halogen Bonding: The chlorine atom can act as a halogen bond donor, an interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.
Solvation and Self-Association: MD simulations can model the behavior of the molecule in various solvents, predicting its propensity for self-association versus interaction with solvent molecules. ucl.ac.ukacs.org This is critical for understanding its solubility and behavior in different chemical environments.
| Property | Computational Method | Anticipated Finding |
|---|---|---|
| NMR and IR Spectra | Density Functional Theory (DFT) | Prediction of chemical shifts and vibrational modes to aid in structural elucidation. ucl.ac.uk |
| Molecular Conformation | DFT, Molecular Mechanics | Determination of the lowest energy conformers and rotational barriers. |
| Intermolecular Interactions | Molecular Dynamics (MD), DFT | Identification of hydrogen-bonded dimers and other self-associates in solution. acs.orgacs.org |
| Crystal Structure | Crystal Structure Prediction (CSP) | Prediction of stable polymorphic forms and packing motifs. |
Role in Interdisciplinary Research
Beyond its specific properties, this compound stands as a versatile molecular entity whose study can contribute to broader scientific fields. Its potential lies not in a single application but in its capacity as a foundational tool for building complex systems and advancing synthetic chemistry.
Potential as a Modular Unit in Complex Molecular Systems
The structure of this compound makes it an ideal scaffold or building block for constructing more complex molecules. Its distinct functional groups offer multiple points for chemical modification, allowing for its incorporation into a diverse range of larger systems, from polymers to discrete molecular architectures.
The utility of substituted benzoic acids as versatile synthons is well-documented. preprints.org For example, the related compound 5-chloro-2-fluorobenzoic acid serves as a key intermediate in the synthesis of pyrimidine-based kinase inhibitors and poly(phenylene ether)-based membranes for fuel cells. ossila.com Similarly, this compound possesses several reactive handles:
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid halides, providing a gateway to a vast number of molecular derivatives.
Aromatic Ring: The benzene (B151609) ring can undergo further substitution reactions, enabling the introduction of additional functional groups to fine-tune molecular properties.
Chloro Substituent: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
This modularity allows the compound to serve as a foundational piece in the assembly of intricate molecular designs relevant to materials science, supramolecular chemistry, and medicinal chemistry.
| Functional Group | Class of Reactions | Potential for Molecular Elaboration |
|---|---|---|
| Carboxylic Acid | Amidation, Esterification, Reduction | Attachment of peptides, polymers, or other molecular fragments. |
| Aromatic Ring | Electrophilic Aromatic Substitution, C-H Activation | Introduction of further substituents to modulate electronic properties. nih.gov |
| Chloro Group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Formation of biaryl structures or connection to other organic moieties. |
Contributions to Methodological Advancements in Organic Synthesis
The synthesis and manipulation of polysubstituted aromatic compounds like this compound can drive innovation in synthetic methodology. The specific arrangement of its functional groups presents unique challenges and opportunities for organic chemists, and overcoming these can lead to the development of new and more efficient chemical reactions.
Potential areas for methodological advancement include:
Late-Stage Functionalization: The presence of the carboxylic acid group makes the molecule an excellent substrate for developing directing-group-assisted C-H activation reactions. Research in this area could lead to novel methods for selectively functionalizing the ortho C-H bond, providing a powerful tool for modifying complex molecules without the need for de novo synthesis. nih.gov
Selective Cross-Coupling: The molecule's dihalogenated nature (chlorine on the ring, fluorine in the ethoxy group) could make it a testbed for developing highly selective catalytic systems that can differentiate between various C-X bonds.
Efficient Etherification Routes: The synthesis of the 2-(2-fluoroethoxy) ether linkage on a potentially sterically hindered and electronically modified ring can spur the development of more robust and general ether synthesis methodologies.
By serving as a challenging and versatile substrate, this compound can help push the boundaries of modern synthetic organic chemistry, leading to tools and techniques applicable far beyond this single molecule. researchgate.net
Q & A
Q. How to evaluate biological activity in drug discovery contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
